molecular formula C18H18N2O3S B466546 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide CAS No. 433972-65-7

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B466546
CAS No.: 433972-65-7
M. Wt: 342.4g/mol
InChI Key: ARJYDVSKWGDFJB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a sulfonyl-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Cyclopropanecarboxamide Formation: The sulfonylated indole is coupled with 4-bromophenylcyclopropanecarboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the sulfonyl group can enhance the compound’s solubility and bioavailability.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the cyclopropane and indole groups.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propionamide
  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butyramide

Uniqueness

Compared to similar compounds, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts additional steric hindrance and rigidity. This can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed analysis of its biological activity, including relevant data tables and findings from various studies.

Structural Characteristics

The molecular formula of this compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 351.42 g/mol. The compound features an indole moiety linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds with indole and sulfonamide functionalities exhibit diverse pharmacological properties, including:

  • Anti-inflammatory effects : Indole derivatives often modulate inflammatory pathways, potentially inhibiting cyclooxygenase enzymes.
  • Anticancer properties : Many indole-based compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial activity : Sulfonamides are historically recognized for their antibacterial properties, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory and anticancer effects
3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamideAnticancer activity against multiple cell lines
N-[4-(methylsulfonyl)phenyl]-1-benzothiophene-2-carboxamideAnti-inflammatory properties

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of sulfonamide derivatives demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The compound inhibited the activation of NF-kB pathways, which are crucial in mediating inflammation.

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated that it induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage. The compound also exhibited synergistic effects when combined with standard chemotherapeutic agents.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(14-5-6-14)19-15-7-9-16(10-8-15)24(22,23)20-12-11-13-3-1-2-4-17(13)20/h1-4,7-10,14H,5-6,11-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYDVSKWGDFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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